2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-chlorophenyl)acetamide
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Overview
Description
N-(3-Chlorophenyl)-2-(5-acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, an acetamido group, and a dihydropyridazinone moiety. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(5-acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridazinone ring.
Introduction of the Acetamido Group: The acetamido group is introduced through an acylation reaction, where an acylating agent reacts with an amine group on the dihydropyridazinone core.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a substitution reaction, where a chlorinated aromatic compound reacts with a suitable nucleophile on the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-2-(5-acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
N-(3-Chlorophenyl)-2-(5-acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(5-acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-2-(5-amino-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
- N-(3-Chlorophenyl)-2-(5-acetamido-6-hydroxy-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
Uniqueness
N-(3-Chlorophenyl)-2-(5-acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit distinct reactivity and efficacy in various applications.
Properties
Molecular Formula |
C20H17ClN4O3 |
---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
2-(5-acetamido-6-oxo-3-phenylpyridazin-1-yl)-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C20H17ClN4O3/c1-13(26)22-18-11-17(14-6-3-2-4-7-14)24-25(20(18)28)12-19(27)23-16-9-5-8-15(21)10-16/h2-11H,12H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
GZZVQLFXENQAOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NN(C1=O)CC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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